Cas no 2228535-58-6 (2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride)

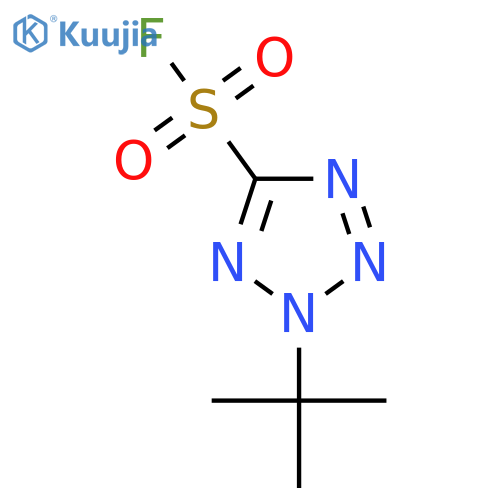

2228535-58-6 structure

商品名:2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride

- 2228535-58-6

- EN300-2002936

-

- インチ: 1S/C5H9FN4O2S/c1-5(2,3)10-8-4(7-9-10)13(6,11)12/h1-3H3

- InChIKey: VJNAKIHPFMCTEK-UHFFFAOYSA-N

- ほほえんだ: S(C1N=NN(C(C)(C)C)N=1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 208.04302488g/mol

- どういたいしつりょう: 208.04302488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 86.1Ų

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2002936-0.5g |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride |

2228535-58-6 | 0.5g |

$1646.0 | 2023-09-16 | ||

| Enamine | EN300-2002936-1.0g |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride |

2228535-58-6 | 1g |

$1714.0 | 2023-05-26 | ||

| Enamine | EN300-2002936-5.0g |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride |

2228535-58-6 | 5g |

$4972.0 | 2023-05-26 | ||

| Enamine | EN300-2002936-10g |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride |

2228535-58-6 | 10g |

$7373.0 | 2023-09-16 | ||

| Enamine | EN300-2002936-1g |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride |

2228535-58-6 | 1g |

$1714.0 | 2023-09-16 | ||

| Enamine | EN300-2002936-0.1g |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride |

2228535-58-6 | 0.1g |

$1508.0 | 2023-09-16 | ||

| Enamine | EN300-2002936-0.05g |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride |

2228535-58-6 | 0.05g |

$1440.0 | 2023-09-16 | ||

| Enamine | EN300-2002936-2.5g |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride |

2228535-58-6 | 2.5g |

$3362.0 | 2023-09-16 | ||

| Enamine | EN300-2002936-10.0g |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride |

2228535-58-6 | 10g |

$7373.0 | 2023-05-26 | ||

| Enamine | EN300-2002936-0.25g |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride |

2228535-58-6 | 0.25g |

$1577.0 | 2023-09-16 |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

2228535-58-6 (2-tert-butyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬